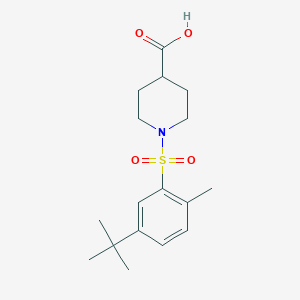

1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative functionalized with a 5-tert-butyl-2-methylbenzenesulfonyl group at the piperidine nitrogen. Though direct data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonyl-, acyl-, and heterocyclic-substituted piperidine-4-carboxylic acids) offer insights into its physicochemical and functional properties.

Properties

IUPAC Name |

1-(5-tert-butyl-2-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-12-5-6-14(17(2,3)4)11-15(12)23(21,22)18-9-7-13(8-10-18)16(19)20/h5-6,11,13H,7-10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINXMKQETPKJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the sulfonyl and carboxylic acid groups. Common synthetic routes include:

Step 1: Formation of the piperidine ring through cyclization reactions.

Step 2: Introduction of the tert-butyl and methyl groups via alkylation reactions.

Step 3: Sulfonylation using sulfonyl chlorides under basic conditions.

Step 4: Carboxylation to introduce the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize yields.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid exhibit significant anticancer properties. The sulfonamide moiety is known to interact with various biological targets, potentially inhibiting tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Neurological Disorders

The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Its potential as a treatment for disorders such as depression and anxiety is currently under investigation.

Synthetic Intermediates

This compound serves as a versatile scaffold in organic synthesis. Its unique structural features allow it to be utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the sulfonyl group enhances reactivity, facilitating various chemical transformations.

Chiral Synthesis

The chiral nature of the piperidine ring makes it valuable in asymmetric synthesis. Researchers are exploring its use in creating enantiomerically enriched compounds, which are crucial in drug development where chirality can significantly affect biological activity.

Polymer Chemistry

There is growing interest in the incorporation of this compound into polymer matrices to enhance material properties. Its sulfonyl group can improve adhesion and compatibility with other materials, making it suitable for applications in coatings and composites.

Nanotechnology

In nanomaterials research, this compound may be utilized as a functionalizing agent for nanoparticles, improving their stability and dispersibility in various solvents. This application is particularly relevant in drug delivery systems where controlled release is desired.

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl-Substituted Derivatives

Sulfonyl groups are common in medicinal chemistry due to their electron-withdrawing effects and hydrogen-bonding capabilities. Key examples include:

- 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS 1858250-07-3): Molecular weight: 301.33 g/mol. The fluorine atom may enhance lipophilicity compared to non-halogenated analogs .

- Hypothetical 1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid: Expected molecular weight: ~350–370 g/mol (estimated based on tert-butyl and methyl substituents).

Acyl-Substituted Derivatives

Acyl groups, such as benzoyl moieties, modulate electronic properties and solubility:

- 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid (CAS 303994-58-3):

Heterocyclic-Substituted Derivatives

Heterocycles like pyridyl or pyrimidinyl groups enhance binding to biological targets:

- 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (CAS 406476-31-1):

- 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5):

Tert-Butoxycarbonyl (Boc)-Protected Derivatives

Boc groups are widely used in peptide synthesis for temporary amine protection:

- 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid (CAS 2094342-59-1):

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) increase the acidity of the carboxylic acid moiety, enhancing solubility in polar solvents .

- Biological Interactions : Heterocyclic substituents (e.g., pyridyl, pyrimidinyl) improve binding to enzymes or receptors via π-π stacking or hydrogen bonding .

Biological Activity

1-(5-Tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid, often referred to as Boc-piperidine-4-carboxylic acid, is a compound with significant potential in medicinal chemistry. With the molecular formula and a molecular weight of 339.46 g/mol, this compound has garnered interest for its biological activities, particularly in enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group, and a carboxylic acid, which contribute to its unique biological properties. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 339.46 g/mol |

| IUPAC Name | 1-(5-tert-butyl-2-methylphenyl)sulfonylpiperidine-4-carboxylic acid |

| Appearance | Powder |

The biological activity of 1-(5-tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity. Additionally, the piperidine moiety may modulate receptor functions, influencing signaling pathways relevant in various physiological contexts.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising areas:

Enzyme Inhibition

Studies have indicated that derivatives of piperidine compounds exhibit inhibitory effects on various enzymes. For instance, compounds structurally similar to 1-(5-tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is crucial in cancer therapy due to its role in nucleotide synthesis.

Case Studies

- Dihydrofolate Reductase Inhibition : Research has documented that benzamide derivatives can inhibit DHFR effectively, suggesting that similar piperidine derivatives may exhibit analogous activity. For example, benzamide riboside (BR) has been shown to inhibit cell growth through mechanisms involving DHFR downregulation in resistant cancer cell lines .

- Neuropharmacological Effects : The interaction of sulfonamide compounds with neurotransmitter receptors has been explored, indicating potential applications in treating neurological disorders. Compounds like this one may modulate GABAergic or dopaminergic signaling pathways .

Comparative Analysis

When compared to other similar compounds, 1-(5-tert-butyl-2-methylbenzenesulfonyl)piperidine-4-carboxylic acid stands out due to its unique combination of functional groups:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Piperidine Derivatives | Various derivatives | Enzyme inhibition |

| Sulfonamide Compounds | Benzamide derivatives | Antitumor effects |

| Carboxylic Acids | Simple carboxylic acids | Varies widely |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.